4-amino-N-(3-ethoxypropyl)benzenesulfonamide
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Overview
Description
4-amino-N-(3-ethoxypropyl)benzenesulfonamide is an organic compound with the molecular formula C11H18N2O3S and a molecular weight of 258.34 g/mol . This compound is characterized by the presence of an amino group, an ethoxypropyl chain, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-amino-N-(3-ethoxypropyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 3-ethoxypropylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. Industrial production methods may involve bulk manufacturing processes, including custom synthesis and procurement .
Chemical Reactions Analysis
4-amino-N-(3-ethoxypropyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Inhibition of Carbonic Anhydrases
Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They play crucial roles in physiological processes such as respiration, acid-base balance, and fluid secretion. The compound 4-amino-N-(3-ethoxypropyl)benzenesulfonamide has been studied for its inhibitory effects on various isoforms of carbonic anhydrases.
Binding Affinity Studies
Research has shown that derivatives of benzenesulfonamide, including this compound, exhibit significant binding affinities to different carbonic anhydrase isoforms. A study reported that certain diazobenzenesulfonamides demonstrated nanomolar affinities towards carbonic anhydrase I, II, and XIII, indicating their potential as effective inhibitors . The binding affinity was assessed using techniques such as fluorescent thermal shift assay and isothermal titration calorimetry.
Structure-Activity Relationship
The structure-activity relationship (SAR) of sulfonamide compounds has been extensively investigated to optimize their inhibitory effects on carbonic anhydrases. Modifications to the amine group and the sulfonamide moiety have been shown to enhance potency against specific isoforms . For example, compounds with increased hydrophobicity in their side chains exhibited improved binding to carbonic anhydrase I and XIII.
Drug Development Potential
The unique structural characteristics of this compound make it a candidate for further development in pharmacology.
PROTAC Technology
Recent advancements in targeted protein degradation have highlighted the potential of sulfonamide compounds in PROTAC (Proteolysis Targeting Chimera) technology. Researchers have synthesized heterobifunctional degraders using sulfonamide fragments to target human carbonic anhydrase II (hCAII). These studies demonstrated that compounds incorporating sulfonamide moieties could effectively degrade hCAII through a PROTAC mechanism .
Antitumor Activity
Sulfonamides have also been explored for their antitumor properties. Compounds similar to this compound have been synthesized and tested for antitumor activity against various cancer cell lines. While some derivatives showed promising results, further optimization is necessary to enhance efficacy and reduce toxicity .
Biochemical Studies
In addition to therapeutic applications, this compound serves as a valuable tool in biochemical research.
Enzyme Mechanism Studies
The inhibition of carbonic anhydrases by this compound provides insights into enzyme mechanisms and their physiological roles. By studying the interactions between the compound and different isoforms, researchers can elucidate the structure-function relationships essential for enzyme activity .
Chemical Biology Applications
As a sulfonamide derivative, this compound can be utilized in chemical biology applications to probe biological systems. Its ability to selectively inhibit specific enzymes makes it a useful reagent for studying metabolic pathways involving carbon dioxide regulation.
Mechanism of Action
The mechanism of action of 4-amino-N-(3-ethoxypropyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The amino group and the sulfonamide moiety play crucial roles in its binding to target molecules, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
4-amino-N-(3-ethoxypropyl)benzenesulfonamide can be compared with similar compounds such as 4-amino-N-(3-methoxypropyl)benzenesulfonamide . While both compounds share a similar core structure, the presence of different substituents (ethoxypropyl vs. methoxypropyl) can lead to variations in their chemical properties and reactivity. This uniqueness makes this compound valuable for specific research and industrial applications.
Biological Activity
4-Amino-N-(3-ethoxypropyl)benzenesulfonamide is an organic compound with the molecular formula C11H18N2O3S and a molecular weight of 258.34 g/mol. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities. Its structure consists of an amino group and a sulfonamide moiety, which are critical for its biological interactions.
The mechanism of action of this compound involves its interaction with specific molecular targets, particularly enzymes involved in various biochemical pathways. The amino group and the sulfonamide moiety facilitate binding to these targets, potentially influencing enzyme activity and other cellular processes. While detailed mechanisms specific to this compound are still under investigation, similar compounds have shown interactions with carbonic anhydrases and other enzymes, suggesting potential applications in enzyme inhibition and therapeutic development .
Antitumor Activity
Research has indicated that sulfonamide derivatives can exhibit antitumor activity. For instance, studies have explored the effects of various substituted benzenesulfonamides on tumor models, showing varying degrees of efficacy against different cancer types. Although this compound has not been extensively studied in clinical settings, its structural similarities to known antitumor agents suggest potential for further investigation in this area .
Enzyme Inhibition
Sulfonamides, including this compound, have been studied for their ability to inhibit carbonic anhydrases (CAs), which are important for maintaining acid-base balance in tissues. Inhibitors of CAs have therapeutic implications for conditions such as glaucoma and certain types of cancer. Preliminary findings suggest that this compound may possess similar inhibitory properties, warranting further research into its binding affinity and specificity towards different CA isozymes .
Study on Enzyme Inhibition
In a study focusing on the inhibition of human carbonic anhydrase II (hCAII), a series of benzenesulfonamide derivatives were synthesized and tested. The results indicated that modifications to the sulfonamide group significantly affected binding affinity and inhibitory potency. Although this compound was not directly tested in this study, the findings highlight the importance of structural features in determining biological activity .
Antitumor Research
Another study investigated a range of substituted benzenesulfonamides for their antitumor effects in mouse models. While specific data on this compound was not available, the results from related compounds suggest that structural modifications can lead to enhanced antitumor activity, indicating a potential avenue for future research into this compound's efficacy against cancer .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
Compound Name | Molecular Formula | Known Biological Activity |
---|---|---|
This compound | C11H18N2O3S | Potential enzyme inhibitor; antitumor activity |
4-Aminobenzenesulfonamide | C6H8N2O2S | Known CA inhibitor; antibacterial properties |
Sulfanilamide | C6H8N2O2S | Antibacterial; used in treating infections |
This table illustrates that while this compound is still under investigation, its structural relatives have established biological activities that could inform future research directions.
Properties
IUPAC Name |
4-amino-N-(3-ethoxypropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-2-16-9-3-8-13-17(14,15)11-6-4-10(12)5-7-11/h4-7,13H,2-3,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVOBKOTTWEKQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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